molecular formula C24H40N2O6 B613671 Boc-l-lys(ivdde)-oh CAS No. 862847-44-7

Boc-l-lys(ivdde)-oh

Cat. No.: B613671
CAS No.: 862847-44-7
M. Wt: 452,6 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-l-lys(ivdde)-oh: is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an ivdde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group. These protecting groups are commonly used in peptide synthesis to prevent unwanted reactions at specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-l-lys(ivdde)-oh typically involves the protection of the amino and carboxyl groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base, such as triethylamine. The ivdde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Scientific Research Applications

Chemistry: Boc-l-lys(ivdde)-oh is widely used in peptide synthesis as a protected lysine derivative. It allows for the selective introduction of lysine into peptide chains without unwanted side reactions .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. It is also used in the production of peptide-based vaccines and diagnostic agents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of Boc and ivdde protecting groups, which provide enhanced stability and selectivity in peptide synthesis. This combination allows for more efficient and selective synthesis of complex peptides compared to other protected lysine derivatives .

Biological Activity

Boc-l-lys(ivdde)-oh, or Nα-tert-Butoxycarbonyl-L-lysine, is a protected amino acid that plays a significant role in peptide synthesis and has notable biological activities. This compound is particularly valued for its ability to facilitate the study of protein-protein interactions and enzyme-substrate interactions, as well as its applications in developing peptide-based drugs and therapeutic agents.

Target of Action
this compound primarily serves as a building block in the synthesis of various peptides. Its mechanism of action involves ring-opening polymerization (ROP), which is mediated by amine-terminated polyamidoamine dendrimers. This interaction enables the formation of star-shaped poly-L-lysine (PLL) homopolymers that exhibit antimicrobial properties, with low minimum inhibitory concentrations against both Gram-positive and Gram-negative bacteria.

Biochemical Pathways
The compound influences biochemical pathways related to antimicrobial activity. Specifically, it aids in synthesizing PLL homopolymers and copolymers that demonstrate excellent biocompatibility and significant antimicrobial effects.

Preparation Methods

Synthetic Routes
The synthesis of this compound typically involves protecting the amino and carboxyl groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base like triethylamine. The ivdde group is incorporated using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride along with a base such as pyridine. These methods can be scaled up for industrial production using automated peptide synthesizers.

Chemical Reactions

This compound undergoes several types of reactions:

  • Deprotection Reactions : Removal of the Boc and ivdde protecting groups can be achieved under acidic conditions, typically using trifluoroacetic acid.
  • Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, facilitating the formation of peptide bonds with other amino acids or peptides.

Comparative Analysis

CompoundDescription
This compound A protected lysine derivative used in peptide synthesis with significant antimicrobial activity.
Fmoc-l-lys(ivdde)-oh Similar to this compound but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Boc-l-lys(fmoc)-oh Contains an Fmoc group instead of ivdde; used for different applications in peptide synthesis.

Scientific Research Applications

This compound has been widely applied in various fields:

  • Chemistry : It is crucial in peptide synthesis as a protected lysine derivative, allowing for selective introduction into peptide chains without unwanted side reactions.
  • Biology and Medicine : The compound is instrumental in studying protein-protein interactions and developing peptide-based drugs and vaccines .
  • Industry : In pharmaceuticals, it is utilized for synthesizing complex peptides and proteins, contributing to advancements in peptide-based vaccines and diagnostic agents.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Peptide-based Therapeutics : Research demonstrated that peptides synthesized using this compound exhibited significant biological activity against LDL cholesterol modulation through PCSK9 inhibition, showcasing its potential for cardiovascular disease management .
  • Antimicrobial Peptides Development : Studies focused on designing new antimicrobial peptides with improved profiles have utilized this compound to enhance biological activity while reducing hemolytic effects .

Properties

IUPAC Name

(2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNRXWJRREUMO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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